molecular formula C10H9N3OS B8308530 3-Amino-5-(pyridin-4-yl)thiophene-2-carboxamide

3-Amino-5-(pyridin-4-yl)thiophene-2-carboxamide

Cat. No.: B8308530
M. Wt: 219.27 g/mol
InChI Key: ZVSCZFDPBANIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(pyridin-4-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C10H9N3OS and its molecular weight is 219.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

3-amino-5-pyridin-4-ylthiophene-2-carboxamide

InChI

InChI=1S/C10H9N3OS/c11-7-5-8(15-9(7)10(12)14)6-1-3-13-4-2-6/h1-5H,11H2,(H2,12,14)

InChI Key

ZVSCZFDPBANIAB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(S2)C(=O)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylic acid (0.220 g, 1.00 mmol), ammonium chloride (0.267 g, 5.00 mmol), triethylamine (0.70 mL, 5.0 mmol) and DMF (3.0 mL) was stirred for 5 min. 1-Hydroxybenzotriazole (0.204 g, 1.50 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (0.286 g, 1.50 mmol) were added and stirring was continued overnight. Then, DMF (2 mL), ammonium chloride (0.267 g, 5.00 mmol), triethylamine (0.70 mL, 5.0 mmol), 1-hydroxybenzotriazole (0.204 g, 1.50 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (0.286 g, 1.50 mmol) were added again. After 6 h, the mixture was poured into aqueous sodium hydrogen carbonate (50 mL). Extraction with ethyl acetate-tetrahydrofuran (2:1, 2×30 mL), drying over magnesium sulfate, filtration and concentration at reduced pressure gave the title compound (0.185 g, 84%) as a yellow solid:
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.267 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0.204 g
Type
reactant
Reaction Step Two
Quantity
0.286 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.22 g
Type
reactant
Reaction Step Three
Quantity
0.267 g
Type
reactant
Reaction Step Three
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.204 g
Type
reactant
Reaction Step Four
Quantity
0.286 g
Type
reactant
Reaction Step Four
Yield
84%

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